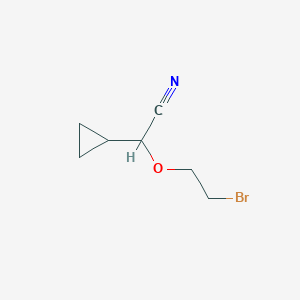

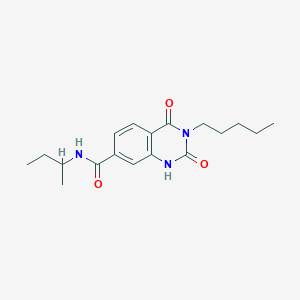

![molecular formula C15H15N3S B2832896 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline CAS No. 850733-14-1](/img/structure/B2832896.png)

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazole ring fused with a benzothiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase . This disruption leads to a deficiency of coenzyme A, which is vital for various metabolic processes in Mtb . The downstream effects of this disruption are a decrease in the survival and virulence of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for this compound . The impact of these properties on the bioavailability of the compound is still under investigation.

Result of Action

The compound shows significant antitubercular activity. The most active derivative of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Biochemical Analysis

Biochemical Properties

Related compounds such as imidazo[2,1-b][1,3]benzothiazole derivatives have been shown to have significant antimycobacterial activity . These compounds interact with enzymes such as Pantothenate synthetase of Mycobacterium tuberculosis (Mtb), leading to inhibition of the bacteria .

Cellular Effects

Related compounds have been shown to have antimycobacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to interact with enzymes such as Pantothenate synthetase of Mtb, suggesting that they may exert their effects through enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline typically involves multiple steps starting from simpler precursor compounds. One common method involves the reaction of 4-piperidone with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid to form N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This intermediate is then reacted with various 3-bromoacetyl-bearing compounds to form cyclic products, which are subsequently deprotected to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzothiazole derivatives, such as:

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide

- Benzo[d]-imidazo[2,1-b]thiazole derivatives

Uniqueness

What sets 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline apart is its specific combination of the imidazole and benzothiazole rings, which may confer unique chemical and biological properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLBDSZGWZXMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

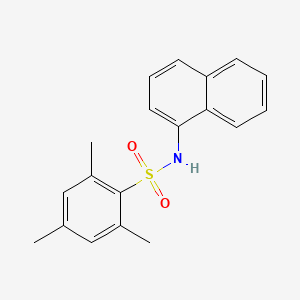

![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)

![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

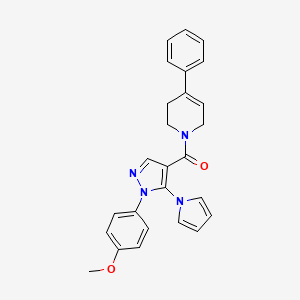

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B2832818.png)

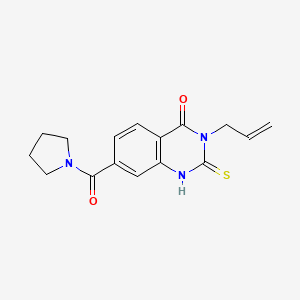

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2832825.png)

![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2832833.png)

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)